molecular formula C17H18Br2 B13992849 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene CAS No. 6337-62-8

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene

Cat. No.: B13992849
CAS No.: 6337-62-8
M. Wt: 382.1 g/mol
InChI Key: YDQDVPCUXBXCAC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene (CAS RN: 6337-62-8) is a di-brominated aromatic compound featuring two bromomethyl (-CH₂Br) groups attached to benzene rings connected via a propyl (-CH₂-CH₂-CH₂-) linker. Its molecular formula is C₁₇H₁₆Br₂, with a molecular weight of 356.12 g/mol .

Properties

CAS No.

6337-62-8

Molecular Formula

C17H18Br2

Molecular Weight

382.1 g/mol

IUPAC Name

1-(bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene

InChI

InChI=1S/C17H18Br2/c18-12-16-8-4-14(5-9-16)2-1-3-15-6-10-17(13-19)11-7-15/h4-11H,1-3,12-13H2

InChI Key

YDQDVPCUXBXCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=C(C=C2)CBr)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene typically involves selective bromination of methyl groups on aromatic precursors, often starting from 4-propylbenzyl derivatives or biphenyl systems with propyl linkers. The key step is the introduction of bromomethyl groups (-CH2Br) via bromination reagents such as N-bromosuccinimide (NBS) under controlled conditions.

Bromination of Precursors

  • Starting Materials: The synthesis often begins with compounds like 4-propylbenzylbenzene or related biphenyl derivatives bearing methyl substituents on aromatic rings.
  • Brominating Agents: N-bromosuccinimide (NBS) is commonly used for benzylic bromination due to its selectivity and mild conditions.
  • Reaction Conditions: Typical reactions are carried out in solvents such as dichloromethane (DCM) or ethyl acetate at low temperatures (0°C to room temperature) to minimize side reactions.
  • Catalysts: Triphenylphosphine (PPh3) or iron(III) bromide (FeBr3) may be employed to facilitate bromination.

Representative Procedure

A representative synthetic route involves:

  • Dissolving the aromatic precursor in anhydrous dichloromethane.
  • Cooling the solution to 0°C.
  • Adding N-bromosuccinimide (NBS) portion-wise with stirring.
  • Allowing the reaction to proceed at room temperature for 2–12 hours.
  • Quenching the reaction and purifying the product by silica gel column chromatography using hexane/ethyl acetate gradients.

This method yields the dibromomethylated biphenyl-propyl compound with moderate to good yields (~50-70%) depending on substrate purity and reaction optimization.

Alternative Methods

  • Photochemical Bromination: Recent advances include photochemical bromination in flow reactors using blue LED light to achieve selective benzylic bromination with enhanced control and scalability.
  • Use of Carbon Tetrabromide and Triphenylphosphine: For generating bromomethyl groups from hydroxymethyl precursors, the Appel reaction using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) is effective.

Reaction Parameters and Optimization

Temperature Control

Maintaining low temperatures (0–5°C) during bromination is critical to minimize over-bromination and side reactions such as di-substitution or polymerization.

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) improve reagent solubility and reaction homogeneity, leading to higher selectivity and yields.

Stoichiometry

A slight excess of NBS (1.1–1.5 equivalents) relative to the aromatic precursor ensures complete bromination of the methyl groups while limiting formation of polybrominated byproducts.

Data Table: Typical Bromination Reaction Conditions and Yields

Parameter Typical Value/Range Notes
Solvent Dichloromethane (DCM), THF Anhydrous conditions preferred
Temperature 0°C to room temperature Cooling reduces side reactions
Brominating Agent N-bromosuccinimide (NBS) 1.1–1.5 equivalents
Catalyst Triphenylphosphine (PPh3) or FeBr3 Enhances bromination efficiency
Reaction Time 2–12 hours Monitored by TLC for completion
Purification Silica gel chromatography Hexane/ethyl acetate gradient
Typical Yield 50–70% Depends on substrate and conditions

Mechanistic Insights

The bromination proceeds via a radical mechanism initiated by homolytic cleavage of NBS to generate bromine radicals. These radicals abstract benzylic hydrogen atoms from methyl groups attached to the aromatic rings, forming benzylic radicals that rapidly combine with bromine to form bromomethyl substituents. The presence of stabilizing aromatic rings facilitates selective benzylic bromination over aromatic ring bromination.

Comparative Analysis with Related Compounds

Compound Name Key Structural Feature Reactivity Notes
1-(Bromomethyl)-4-(trifluoromethyl)benzene Trifluoromethyl group on benzene Electron-withdrawing effect reduces reactivity
1-(Bromomethyl)-4-propylbenzene Single bromomethyl substitution Simpler structure, used as intermediate
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene More brominated, multiple bromomethyl groups Higher reactivity, potential for further functionalization
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene Dual bromomethyl groups on linked aromatic rings Unique reactivity due to dual bromomethyl groups enabling diverse synthetic applications

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity allows it to modify biological molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Di-brominated Aromatic Compounds

Compounds with two bromine-containing substituents exhibit enhanced reactivity due to the electron-withdrawing nature of bromine. Key examples include:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene 6337-62-8 C₁₇H₁₆Br₂ 356.12 Two bromomethyl groups on para-substituted benzene rings linked by propyl
4-Bromo-1-(1-bromoethyl)-2-methylbenzene Not reported C₈H₇Br₂ 263.95 Bromoethyl and bromo groups on adjacent positions of a methyl-substituted benzene
2-[3-(Bromomethyl)phenyl]thiophene 85553-44-2 C₁₁H₉BrS 253.16 Bromomethyl group on phenyl ring fused to thiophene

Key Differences :

  • The main compound’s extended propyl linker provides spatial flexibility, unlike the rigid thiophene or adjacent bromoethyl groups in analogs .

Mono-brominated and Sulfonyl-containing Analogues

Compounds with single bromine substituents or alternative functional groups:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(Bromomethyl)-4-(methylsulfonyl)benzene 53606-06-7 C₈H₇BrO₂S 255.11 Bromomethyl and methylsulfonyl groups on benzene; higher polarity
1-(3-Bromopropyl)-4-methylbenzene 54540-53-3 C₁₀H₁₃Br 213.11 Single bromopropyl chain on methylbenzene; simpler alkylation capability

Key Differences :

  • Sulfonyl groups (e.g., in 1-(Bromomethyl)-4-(methylsulfonyl)benzene) increase polarity and stability but reduce alkylation reactivity compared to bromomethyl groups .
  • Mono-brominated compounds like 1-(3-Bromopropyl)-4-methylbenzene lack bifunctional reactivity, limiting their utility in crosslinking applications .

Data Limitations

  • Physical Properties : Melting/boiling points for the main compound are absent in available literature, hindering direct comparisons.
  • Biological Activity: No evidence links the main compound to pesticidal or medicinal uses, unlike structurally distinct analogs such as fluazolate (CAS RN: 70399-02-9), a herbicide .

Biological Activity

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene, with the CAS number 6337-62-8, is a brominated aromatic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C17H18Br2
  • Molecular Weight : 382.133 g/mol
  • Density : 1.478 g/cm³
  • Boiling Point : 427.1 °C at 760 mmHg
  • Flash Point : 248.1 °C

The compound features a complex structure with multiple bromomethyl groups attached to a phenylpropyl backbone, which may contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene typically involves bromination reactions of appropriate precursors. For instance, the bromination of 4-propylbenzene derivatives can yield the desired compound through controlled conditions to ensure selectivity and yield.

Antibacterial Activity

Recent studies have indicated that compounds similar to 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene exhibit significant antibacterial properties. The following table summarizes findings from various studies:

Compound NameActivity TypeTarget OrganismsIC50 (µg/mL)
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzeneAntibacterialE. coli, S. aureusTBD
Related Brominated CompoundsAntibacterialGram-positive and Gram-negative bacteria<50

Studies have shown that brominated compounds can disrupt bacterial cell membranes or inhibit enzymatic functions essential for bacterial survival.

Anticancer Activity

The anticancer potential of brominated aromatic compounds has been explored in various in vitro studies. For instance, derivatives of similar structures have demonstrated cytotoxic effects against several cancer cell lines:

Compound NameCell Line TestedIC50 (µg/mL)
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzeneHCT-116 (Colon Cancer)TBD
Related Brominated CompoundsMCF-7 (Breast Cancer)<10

Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms such as oxidative stress or modulation of signaling pathways involved in cell proliferation.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Sharma et al. (2024) evaluated the antibacterial efficacy of various brominated compounds, including those structurally related to our compound of interest. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with certain derivatives achieving IC50 values below 50 µg/mL.
  • Anticancer Research : In a comparative study published in Cancer Letters, researchers tested several brominated compounds against HCT-116 and MCF-7 cell lines. The results indicated that some compounds exhibited IC50 values as low as 2 µg/mL, suggesting potent anticancer properties.

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